

Comprehensive Technical Guide: (R)-2-(4-Hydroxyphenoxy)propionic Acid Butyl Ester

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Compound of Interest

Compound Name: (R)-Butyl 2-(4-hydroxyphenoxy)propanoate

Cat. No.: B8814916

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Executive Summary

As a Senior Application Scientist specializing in agrochemical and pharmaceutical intermediates, I often encounter the need to optimize chiral building blocks for downstream efficacy. (R)-2-(4-Hydroxyphenoxy)propionic acid butyl ester (CAS: 87129-32-6) is a premier example of such an intermediate[1]. It serves as the stereospecific backbone for the aryloxyphenoxypropionate (APP) class of herbicides, most notably Cyhalofop-butyl[2].

This whitepaper provides an in-depth analysis of the molecular weight profiling, physicochemical properties, mechanistic causality, and self-validating experimental protocols associated with this critical chiral ester.

Chemical Identity & Molecular Weight Profiling

Understanding the exact molecular weight and isotopic distribution of (R)-2-(4-Hydroxyphenoxy)propionic acid butyl ester is critical for mass spectrometry (LC-MS) validation during synthesis. The esterification of the parent acid (D-HPPA) with n-butanol adds a butyl group (

), displacing a hydroxyl proton, which fundamentally shifts the mass-to-charge (

) ratio used for reaction monitoring.

Quantitative Molecular Breakdown

Parameter	Value
IUPAC Name	Butyl (2R)-2-(4-hydroxyphenoxy)propanoate
CAS Registry Number	87129-32-6[1]
Chemical Formula	
Standard Molecular Weight	238.28 g/mol [1]
Monoisotopic Mass	238.1205 Da
Target LC-MS Ion (
)	239.128

Causality in Mass Shift: During the esterification process, the parent compound D-HPPA (

, MW: 182.18 g/mol) undergoes a condensation reaction with n-butanol (

, MW: 74.12 g/mol), releasing water (

, MW: 18.01 g/mol). The net addition of 56.1 g/mol (

) yields the final molecular weight of 238.28 g/mol .

Physicochemical Properties & Thermodynamics

The physical properties of this ester dictate its handling, storage, and reactivity in subsequent etherification steps.

Property	Value	Scientific Implication
Physical State	Colorless to light yellow oil	Requires liquid-handling protocols for dosing.
Density	~1.12 g/cm ³	Bottom phase in aqueous extractions (if using lighter solvents).
Boiling Point	> 300 °C (Predicted)	Highly stable; permits azeotropic distillation of water[3].
LogP (Octanol/Water)	~3.5	High lipophilicity; excellent solubility in organic solvents.

Mechanistic Causality: The "Why" Behind the Molecule

In chemical development, we do not simply choose reagents at random; every functional group serves a distinct mechanistic purpose.

Why the (R)-Enantiomer?

The biological target of APP herbicides is the Acetyl-CoA carboxylase (ACCase) enzyme in grass weeds[2]. The enzyme's binding pocket is highly stereospecific. The (R)-enantiomer mimics the spatial geometry of the enzyme's natural substrate, effectively binding to the transcarboxylase domain and halting fatty acid biosynthesis. The (S)-enantiomer is biologically inactive. Therefore, preserving the enantiomeric excess (

) during synthesis is paramount[3].

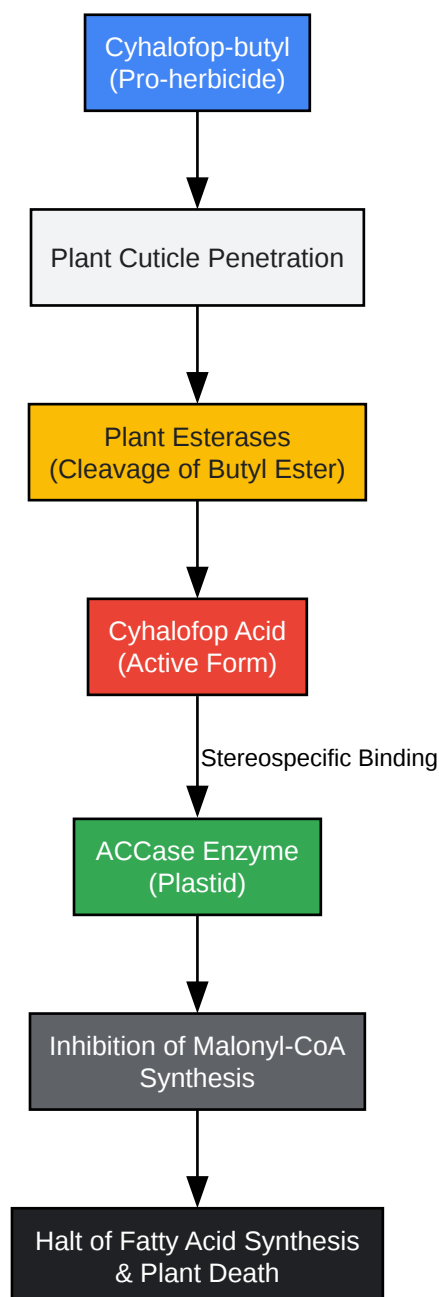
Why the Butyl Ester?

The butyl ester serves a dual purpose (Synthetic and Biological):

- **Synthetic Protection:** In the subsequent Williamson ether synthesis to form Cyhalofop-butyl, the phenolic hydroxyl group must react with 3,4-difluorobenzonitrile[4]. If the carboxylic acid

were left unprotected, it would competitively react or form insoluble salts, destroying the yield. The butyl ester acts as a robust, lipophilic protecting group.

- **Biological Penetration:** Plant cuticles are highly waxy and hydrophobic. The free carboxylic acid cannot penetrate this barrier. The butyl ester dramatically increases the LogP, allowing the pro-herbicide (Cyhalofop-butyl) to rapidly absorb into the leaf tissue[5]. Once inside, plant esterases cleave the butyl group, releasing the active acid[5].



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ACCCase inhibition pathway demonstrating the pro-herbicide cleavage and stereospecific binding.

Self-Validating Experimental Protocols

To ensure trustworthiness and reproducibility, the following protocols incorporate built-in validation checkpoints.

Protocol 1: Synthesis of (R)-2-(4-Hydroxyphenoxy)propionic acid butyl ester

This esterification relies on Le Chatelier's principle, driving the reaction forward by continuously removing water[3].

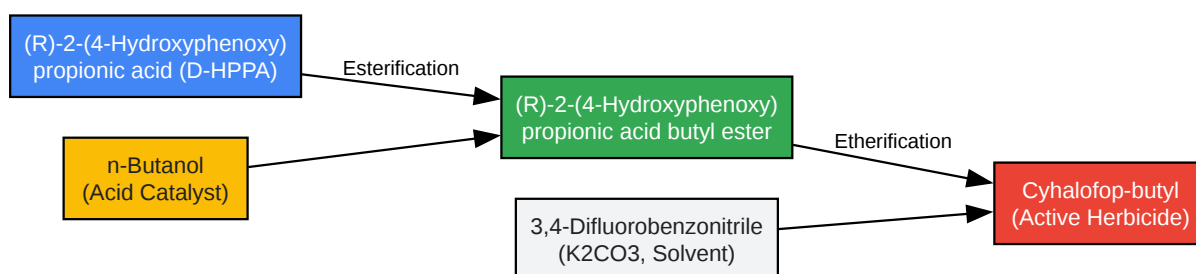
- **Reagent Charging:** In a 1L jacketed reactor equipped with a Dean-Stark trap, charge 182.2 g (1.0 mol) of D-HPPA and 370.6 g (5.0 mol) of anhydrous n-butanol.
- **Catalysis:** Add 2.0 g of p-Toluenesulfonic acid (p-TsOH) as the acid catalyst.
- **Azeotropic Distillation:** Heat the mixture to reflux (~115-120 °C). Collect the water/butanol azeotrope in the Dean-Stark trap. Continue until the theoretical volume of water (18 mL) is collected.
- **Validation Checkpoint (LC-MS):** Pull a 50 µL aliquot, dilute in acetonitrile, and run via LC-MS. The reaction is complete when the D-HPPA peak (181) is < 0.5% area, and the target ester (239) is dominant.
- **Workup:** Distill off excess n-butanol under reduced pressure. Wash the organic residue with 5% aqueous to neutralize the catalyst, followed by a brine wash. Dry over anhydrous

and filter to yield the product as a pale yellow oil.

Protocol 2: Downstream Synthesis of Cyhalofop-butyl

The prepared butyl ester is immediately utilized in an etherification reaction[4].

- Reaction Setup: Charge 238.3 g (1.0 mol) of the synthesized (R)-2-(4-Hydroxyphenoxy)propionic acid butyl ester and 139.1 g (1.0 mol) of 3,4-difluorobenzonitrile into 500 mL of Dimethylformamide (DMF).
- Base Addition: Add 152.0 g (1.1 mol) of anhydrous Potassium Carbonate () [4].
- Heating: Heat the suspension to 75 °C for 6 hours under nitrogen.
- Validation Checkpoint (TLC/HPLC): Confirm the disappearance of the phenol starting material. The formation of Cyhalofop-butyl (MW: 357.38 g/mol) should be confirmed via an HPLC peak at 254 nm [2].
- Isolation: Cool the mixture and filter off the inorganic salts (KF and unreacted) [4]. Pour the filtrate into 1.5 L of ice water to precipitate the Cyhalofop-butyl. Filter, wash with water, and recrystallize from methanol.



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Synthesis workflow of Cyhalofop-butyl from (R)-2-(4-Hydroxyphenoxy)propionic acid butyl ester.

Analytical Validation: Enantiomeric Excess (ee) Determination

Because the (S)-enantiomer is an inactive impurity, validating the optical purity of the butyl ester is a mandatory quality control step.

- Column: Chiralcel OD-H (250 mm × 4.6 mm, 5 μm).
- Mobile Phase: Hexane / Isopropanol (90:10, v/v).
- Flow Rate: 1.0 mL/min.
- Detection: UV at 230 nm.
- System Suitability: The (R)-enantiomer and (S)-enantiomer must exhibit a resolution factor () of . The target specification for agricultural intermediates is typically [3].

References

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